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Cat. No.: B141851 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Chimassorb 119, also known as Light Stabilizer 119, is a high molecular weight hindered

amine light stabilizer (HALS). Its primary function is to protect polymeric materials from

degradation caused by exposure to ultraviolet radiation and heat. Unlike UV absorbers, which

function by absorbing UV radiation, HALS compounds work by scavenging free radicals that

are generated during the photo-oxidation process, thus inhibiting the degradation cycle. Due to

its high molecular weight and low volatility, Chimassorb 119 is particularly effective for long-

term stabilization of polymers such as polyolefins (polypropylene, polyethylene), elastomers,

and styrenics. This technical guide provides an in-depth overview of the spectroscopic methods

used to characterize Chimassorb 119, including a summary of available data, detailed

experimental protocols, and a visualization of the analytical workflow.

Chemical and Physical Properties
Chimassorb 119 is a complex oligomeric substance with the chemical name 1,3,5-Triazine-

2,4,6-triamine, N,N'''-[1,2-ethanediylbis[[[4,6-bis[butyl(1,2,2,6,6-pentamethyl-4-

piperidinyl)amino]-1,3,5-triazin-2-yl]imino]-3,1-propanediyl]]bis[N',N''-dibutyl-N',N''-bis(1,2,2,6,6-

pentamethyl-4-piperidinyl)-.[1] Its complex structure contributes to its high molecular weight and

low volatility, which are key to its performance as a polymer stabilizer.
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Property Value Source

Chemical Formula C132H250N32 [2][3]

Molecular Weight ~2285.7 g/mol [2][3][4]

Appearance Light-yellow granules [2]

Melting Range 115–150 °C [2][5]

Density (20 °C) ~1.03 g/cm³ [2]

Solubility

Soluble in acetone, toluene,

xylene, chloroform; Insoluble in

water.

[2][5]

Spectroscopic Data
The spectroscopic analysis of Chimassorb 119 is essential for its identification, quality control,

and for studying its behavior within a polymer matrix. Below is a summary of available

spectroscopic data.

Ultraviolet-Visible (UV-Vis) Spectroscopy
HALS like Chimassorb 119 are not strong UV absorbers; their primary role is to scavenge free

radicals. Their UV-Vis spectra are therefore not characterized by strong absorption bands in the

UVA or UVB range. However, some quantitative data on its optical properties is available.

Parameter Wavelength (nm) Value Source

Light Transmittance 425 ≥93% [2]

Light Transmittance 450 ≥95% [2]

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in

Chimassorb 119. While a full public spectrum is not readily available, it is known to be

accessible in the SpectraBase database.[6] The spectrum would be expected to show

characteristic bands for C-H, C-N, and C=N bonds within the triazine and piperidinyl rings.
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(A detailed table of characteristic absorption bands would be presented here if the full spectrum

were publicly available.)

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of Chimassorb
119. An NMR spectrum is reportedly available in the SpectraBase database.[6] Due to the

complexity of the molecule, the 1H and 13C NMR spectra would be expected to show a

multitude of signals corresponding to the various aliphatic and heterocyclic protons and

carbons.

(Detailed tables of 1H and 13C NMR chemical shifts would be provided here if the spectral data

were publicly available.)

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of

Chimassorb 119. Due to its high molecular weight, techniques such as electrospray ionization

(ESI) or matrix-assisted laser desorption/ionization (MALDI) are typically employed. Predicted

mass spectrometry data is available from public databases.

Adduct m/z Source

[M+H]+ 2285.0620 [3]

[M+Na]+ 2307.0439 [3]

[M-H]- 2283.0474 [3]

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of

Chimassorb 119. These should be adapted based on the specific instrumentation and

analytical goals.

UV-Vis Spectroscopy
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Sample Preparation: Prepare a dilute solution of Chimassorb 119 in a UV-transparent

solvent, such as chloroform or acetonitrile. The concentration should be adjusted to yield an

absorbance within the linear range of the spectrophotometer (typically 0.1 - 1 AU).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Record a baseline spectrum with the cuvette filled with the pure solvent.

Record the sample spectrum over a wavelength range of at least 200-800 nm.

Data Analysis: Subtract the baseline spectrum from the sample spectrum to obtain the

absorbance spectrum of Chimassorb 119.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:

KBr Pellet: Mix a small amount of Chimassorb 119 with dry potassium bromide (KBr)

powder and press into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use an FTIR spectrometer equipped with a suitable detector (e.g., DTGS or

MCT).

Data Acquisition:

Collect a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Collect the sample spectrum, typically by co-adding multiple scans to improve the signal-

to-noise ratio. A resolution of 4 cm-1 is generally sufficient.

Data Analysis: The resulting spectrum will show the infrared absorption bands characteristic

of the functional groups in Chimassorb 119.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b141851?utm_src=pdf-body
https://www.benchchem.com/product/b141851?utm_src=pdf-body
https://www.benchchem.com/product/b141851?utm_src=pdf-body
https://www.benchchem.com/product/b141851?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve an appropriate amount of Chimassorb 119 in a deuterated

solvent (e.g., chloroform-d, CDCl3). Add a small amount of a reference standard, such as

tetramethylsilane (TMS), if not already present in the solvent.

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

Acquire a 1H NMR spectrum.

Acquire a 13C NMR spectrum.

Additional experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the

complete structural assignment.

Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline

correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm)

relative to the reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample Preparation: Dissolve Chimassorb 119 in a solvent compatible with the mobile

phase, such as a mixture of methanol and chloroform.

Instrumentation:

Liquid Chromatography: Use a high-performance liquid chromatograph (HPLC) with a

suitable column (e.g., C18). An alkaline mobile phase may be necessary for good peak

shape.

Mass Spectrometry: Couple the HPLC to a mass spectrometer equipped with an

appropriate ionization source (e.g., ESI or APCI) and mass analyzer (e.g., quadrupole,

time-of-flight).

Data Acquisition:
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Develop a suitable gradient elution method to separate Chimassorb 119 from any

impurities.

Acquire mass spectra in full scan mode to identify the molecular ion and in fragmentation

mode (e.g., MS/MS) to obtain structural information.

Data Analysis: Analyze the chromatograms to determine retention time and the mass spectra

to identify the molecular weight and fragmentation patterns.

Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis and

characterization of Chimassorb 119.

Sample Preparation

Spectroscopic Analysis

Data Processing and Characterization

Chimassorb 119 Sample

Dissolution in appropriate solvent Solid State Preparation (KBr pellet or ATR)

UV-Vis Spectroscopy NMR Spectroscopy LC-MS FTIR Spectroscopy

Transmittance Spectrum Vibrational Bands IdentificationStructural Elucidation Molecular Weight and Fragmentation

Comprehensive Characterization Report
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of Chimassorb 119.

Conclusion
The spectroscopic characterization of Chimassorb 119 is fundamental to understanding its

properties and ensuring its effective use as a polymer stabilizer. While a complete public

dataset of its spectra is not readily available, this guide provides a summary of the known data

and outlines the standard methodologies for its analysis. The combination of UV-Vis, FTIR,

NMR, and mass spectrometry provides a comprehensive profile of this important industrial

chemical, enabling its proper identification, quality assessment, and the study of its stabilization

mechanisms in various applications..

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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